benidipine benidipine
Brand Name: Vulcanchem
CAS No.: 119009-44-8
VCID: VC0220515
InChI:
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 0

benidipine

CAS No.: 119009-44-8

Cat. No.: VC0220515

Molecular Formula: C9H14O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

benidipine - 119009-44-8

Specification

CAS No. 119009-44-8
Molecular Formula C9H14O2
Molecular Weight 0

Introduction

Chemical Structure and Properties

Benidipine has the chemical formula C₂₈H₃₁N₃O₆ with a molar mass of 505.571 g·mol⁻¹ . Its complete chemical name is 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride . This compound belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen atom .

Benidipine was patented in 1981 and received approval for medical use in 1991 . It was originated by Kyowa Hakko in Japan and is marketed under the brand name Coniel . Currently, benidipine is available in several Asian countries including Japan and India, as well as in Turkey, where it is sold as 4 mg tablets .

Pharmacological Mechanisms

Mechanism of Action

Benidipine stands out among calcium channel blockers due to its unique profile as a triple calcium channel inhibitor. It blocks three distinct types of calcium channels:

  • L-type calcium channels

  • N-type calcium channels

  • T-type calcium channels

This comprehensive calcium channel blockade contributes to benidipine's broad therapeutic effects. The compound exhibits high affinity for cell membranes at the dihydropyridine binding site, which explains its long-lasting pharmacological activity . Additionally, benidipine demonstrates significant vascular selectivity toward peripheral blood vessels, enhancing its efficacy in treating hypertension .

Pharmacodynamics

Benidipine produces several beneficial pharmacodynamic effects:

  • Reduces systolic and diastolic blood pressure

  • Decreases heart rate after treatment

  • Reduces urinary protein excretion and serum triglycerides

  • Exhibits anti-oxidative activity

  • Stimulates nitric oxide (NO) production

  • Suppresses adhesion molecules expression

  • Stimulates osteoblast differentiation

  • Inhibits proliferation of vascular smooth muscle cells and mesangial cells

  • Provides myocardial protection

The enhancement of NO production is particularly noteworthy as it is associated with benidipine's cardioprotective and antiatherosclerotic effects . Research has shown that benidipine can suppress lysophosphatidylcholine (lysoPC)-induced endothelial dysfunction through inhibition of reactive oxygen species (ROS) production, which is attributed to its antioxidant properties rather than its calcium channel blocking activity .

Pharmacokinetics

Benidipine exhibits distinct pharmacokinetic properties that contribute to its clinical efficacy:

ParameterCharacteristics
AbsorptionRapidly absorbed after oral administration; maximum concentration reached within 2 hours
DistributionHighly distributed to tissues (primarily liver and kidneys) and plasma; minimal accumulation with repeated dosing
Protein bindingExtensively bound to plasma proteins (approximately 98% of administered dose)
MetabolismAlmost completely metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes
EliminationApproximately 36% excreted in urine; majority eliminated through fecal excretion; no unchanged drug in excretions
Half-lifeApproximately 1 hour

The rapid absorption of benidipine represents a notable characteristic compared to other calcium channel blockers . Despite its relatively short elimination half-life, benidipine demonstrates long-lasting pharmacological effects due to its high membrane affinity and vascular selectivity .

Clinical Applications

Angina Pectoris

Benidipine is also indicated for the treatment of angina pectoris . Studies have shown that benidipine exerts a better prognostic effect compared to other calcium channel blockers in patients with vasospastic angina . This improved efficacy may be attributed to benidipine's unique pharmacological profile, including its triple calcium channel blocking action and protective effects on vascular endothelial cells.

Renoprotective Effects

Benidipine has demonstrated significant renoprotective properties in both basic and clinical studies . It has been shown to decrease urinary protein excretion, which may be beneficial in patients with renal impairment or diabetic nephropathy . These renoprotective effects make benidipine a valuable option for hypertension management in patients with comorbid renal conditions.

Emerging Applications

Recent research has identified potential new therapeutic applications for benidipine:

  • Neuroprotection in Epilepsy: A 2021 study found that benidipine, alone or in combination with valproic acid, demonstrated significant antiepileptic efficacy and provided neuroprotection in an experimental epilepsy model. This represents the first evidence of benidipine's potential utility in controlling epileptic seizures and preventing neurodegeneration in epilepsy .

  • Cardioprotective Effects: Benidipine's antioxidative properties and ability to enhance NO production contribute to its cardioprotective effects in patients with ischemic heart disease .

Clinical Outcomes and Efficacy

Stroke Prevention

The COPE trial provided valuable insights into the efficacy of different benidipine-based combination therapies in preventing cardiovascular events. This multicenter study with a prospective, randomized, open-label, blinded-endpoint design evaluated three benidipine-based regimens: benidipine-ARB, benidipine-BB, and benidipine-thiazide .

Key findings regarding stroke prevention include:

  • The total incidence of stroke was 4.7 per 1000 person-years

  • Hemorrhagic stroke incidence was 1.6 per 1000 person-years

  • Ischemic stroke incidence was 2.5 per 1000 person-years

The benidipine-thiazide regimen demonstrated superior efficacy in preventing both hemorrhagic and ischemic stroke compared to the benidipine-BB regimen . Multi-adjusted hazard ratios for all types of stroke, hemorrhagic stroke, and ischemic stroke were significantly higher with the benidipine-BB regimen than with the benidipine-thiazide regimen .

Endothelial Protection

Laboratory studies have demonstrated that benidipine protects against lysophosphatidylcholine (lysoPC)-induced injury of human aortic endothelial cells . LysoPC is a component of oxidized low-density lipoproteins that plays a role in the pathogenesis of atherosclerosis.

In these studies, benidipine (0.3-3 μmol/L) provided protection against lysoPC-induced cytotoxicity and inhibited both lysoPC-stimulated reactive oxygen species production and caspase-3/7-like activation . This protective effect appears to be mediated through benidipine's antioxidant properties rather than through inhibition of L-type voltage-dependent calcium channels .

Neuroprotective Effects

A 2021 experimental study investigated benidipine's effectiveness in controlling epileptic seizures and preventing neurodegeneration in epilepsy . Using a pentylenetetrazole-induced epilepsy model in rats, researchers found that:

  • Benidipine showed antiepileptic effects similar to standard anticonvulsant treatments

  • IL-1 levels were significantly lower in the benidipine 4 mg/kg group

  • TNF-alpha levels were lower in the group given valproic acid + benidipine 2 mg/kg

  • Neural degeneration was significantly reduced in treatment groups, with the valproic acid + benidipine 4 mg/kg group showing the least degeneration

These findings suggest promising potential for benidipine in the treatment of epilepsy through both antiepileptic and neuroprotective mechanisms.

Comparison with Other Calcium Channel Blockers

Benidipine possesses several distinguishing characteristics compared to other calcium channel blockers:

  • Triple Calcium Channel Blockade: Unlike most dihydropyridine calcium channel blockers that primarily target L-type channels, benidipine blocks L-, N-, and T-type calcium channels .

  • Vascular Selectivity: Benidipine demonstrates relatively high vascular selectivity, enhancing its efficacy in treating hypertension while potentially minimizing adverse effects .

  • Endothelial Protection: Benidipine shows protective effects on vascular endothelial cells, which may contribute to its cardiovascular benefits .

  • Pharmacokinetic Profile: Benidipine is rapidly absorbed, reaching maximum concentration within 2 hours, which is faster than many other calcium channel blockers .

  • Clinical Outcomes: Studies have shown that benidipine provides better prognostic effects than other calcium channel blockers in patients with vasospastic angina .

These unique properties position benidipine as a valuable option within the calcium channel blocker class, particularly for patients who may benefit from its specific pharmacological profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator